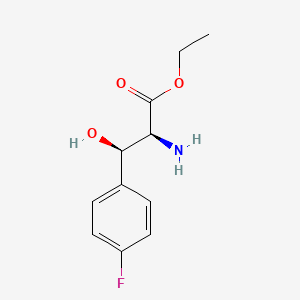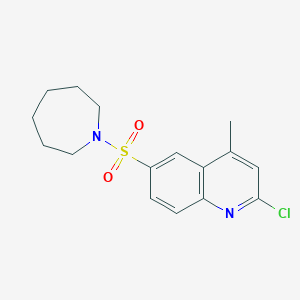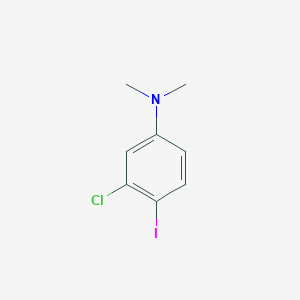![molecular formula C27H21ClN2O9 B12456790 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)
2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:
Formation of the 4-nitrophenyl carbonate: This step involves the reaction of 4-nitrophenol with phosgene or a similar carbonylating agent to form the 4-nitrophenyl carbonate.
Coupling with the phenyl-2-oxoethyl group: The 4-nitrophenyl carbonate is then reacted with a phenyl-2-oxoethyl derivative under basic conditions to form the intermediate compound.
Introduction of the pyrrolidine ring: The intermediate is then reacted with a 5-chloro-2-methoxyphenyl-5-oxopyrrolidine-3-carboxylate derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Alcohol derivatives: Formed from the reduction of the carbonyl groups.
Substituted aromatic compounds: Formed from electrophilic or nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Medicine: : The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: : It can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate: shares similarities with other aromatic and heterocyclic compounds, such as:
Uniqueness
- The combination of aromatic and heterocyclic structures in this compound provides unique properties that are not found in simpler compounds. This makes it a valuable target for research and development in various fields.
Eigenschaften
Molekularformel |
C27H21ClN2O9 |
|---|---|
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
[2-[4-(4-nitrobenzoyl)oxyphenyl]-2-oxoethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H21ClN2O9/c1-37-24-11-6-19(28)13-22(24)29-14-18(12-25(29)32)26(33)38-15-23(31)16-4-9-21(10-5-16)39-27(34)17-2-7-20(8-3-17)30(35)36/h2-11,13,18H,12,14-15H2,1H3 |
InChI-Schlüssel |
KBXPUTFVAKRFEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)



![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12456775.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)
![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)

